3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Description
3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a butyramido group, and a dihydrobenzo[dioxin] moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(butanoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-5-18(24)23-19-14-6-3-4-7-15(14)28-20(19)21(25)22-13-8-9-16-17(12-13)27-11-10-26-16/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMOUIAQOVWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and carboxylic acid derivatives.
Introduction of the Butyramido Group: This step involves the amidation of the benzofuran core using butyric acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Attachment of the Dihydrobenzo[dioxin] Moiety: This can be done through nucleophilic substitution reactions, where the dihydrobenzo[dioxin] group is introduced using appropriate halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran or dihydrobenzo[dioxin] rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated intermediates in the presence of nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzofuran or dihydrobenzo[dioxin] derivatives.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit key enzymes associated with metabolic disorders and neurodegenerative diseases:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-glucosidase | 78% | 12.5 |
| Acetylcholinesterase | 65% | 15.0 |
The inhibition of α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate absorption. Additionally, the inhibition of acetylcholinesterase indicates possible benefits for neurodegenerative conditions like Alzheimer's disease.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In a study involving derivatives of benzofurancarboxylic acids, it was found that certain modifications led to significant antimicrobial activity against Gram-positive bacteria and fungi:
- MIC against Gram-positive bacteria : 50 to 200 μg/mL
- Antifungal activity against Candida strains : MIC – 100 μg/mL
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is crucial for preventing cellular damage linked to chronic diseases.
Anticancer Properties
Preliminary investigations indicate that the compound may possess anticancer properties by inducing apoptosis in specific cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further research in cancer therapeutics.
Case Study 1: Inhibition of α-glucosidase
A study conducted on benzodioxin derivatives revealed that modifications at the amide position significantly enhanced α-glucosidase inhibition. The synthesized compound was tested alongside other derivatives, showing a promising profile for further development in diabetes management.
Case Study 2: Neuroprotective Effects
In vivo models of neurodegeneration were used to evaluate the neuroprotective effects of the compound. Results indicated that treatment with the compound led to reduced neuronal loss and improved cognitive function metrics compared to control groups, suggesting its therapeutic potential in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their activity, leading to changes in metabolic pathways.
Interact with DNA/RNA: Affecting gene expression and protein synthesis.
Modulate receptor activity: Influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: Compounds with similar dihydrobenzo[dioxin] moieties.
Benzofuran derivatives: Compounds with a benzofuran core but different substituents.
Butyramido derivatives: Compounds with a butyramido group attached to different cores.
Uniqueness
3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that compounds related to 3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide interact with the cannabinoid receptor system, particularly CB2 receptors. These receptors are primarily involved in immune modulation and have been implicated in the management of pain and inflammation. Stimulation of CB2 receptors has shown promise in reducing neuroinflammation and modulating pain pathways without the psychoactive effects associated with CB1 receptor activation .
1. Anti-inflammatory Effects
Studies have demonstrated that derivatives of benzofuran compounds exhibit anti-inflammatory properties. For instance, compounds designed with similar scaffolds have been shown to effectively reduce inflammatory responses in animal models . The anti-inflammatory activity is attributed to the suppression of microglial activation and modulation of cytokine release.
2. Analgesic Properties
The analgesic effects of related compounds have been extensively studied. In rodent models of neuropathic pain, certain benzofuran derivatives demonstrated significant pain relief without affecting motor function. This suggests a selective action on pain pathways mediated by CB2 receptors .
3. Neuroprotective Effects
Research indicates that some benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis. For example, studies involving 2,3-dihydro-1-benzofuran derivatives have shown their ability to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in neuroprotection .
Case Studies
Case Study 1: Neuropathic Pain Model
In a study investigating neuropathic pain using a spinal nerve ligation model in rats, a related compound was administered. The results indicated that the compound significantly reduced allodynia and hyperalgesia without impairing locomotor activity. The analgesic effects were blocked by a selective CB2 antagonist, confirming the involvement of the cannabinoid system .
Case Study 2: Inflammatory Pain Model
Another study evaluated the efficacy of a benzofuran derivative in a model of inflammatory pain induced by carrageenan injection. The compound exhibited dose-dependent analgesic effects and reduced edema formation at the site of injection, further supporting its potential as an anti-inflammatory agent .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Mechanism | CB2 receptor agonist |
| Biological Activities | Anti-inflammatory, analgesic, neuroprotective |
| Case Study Outcomes | Reduced pain in neuropathic models |
Q & A
Q. What are the key steps in synthesizing 3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide, and how are intermediates characterized?
The synthesis involves multi-step reactions, including:
- Amidation : Coupling the benzofuran-2-carboxamide core with the 2,3-dihydro-1,4-benzodioxin-6-yl group via carbodiimide-mediated reactions.
- Functionalization : Introducing the butanamido moiety through nucleophilic acyl substitution.
Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via NMR spectroscopy (1H, 13C) to confirm regioselectivity and purity . Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement, as demonstrated in similar benzodioxin-containing analogs .
Q. Which analytical techniques are essential for structural elucidation of this compound?
- NMR Spectroscopy : Provides detailed information on hydrogen and carbon environments, confirming substitution patterns and stereochemistry.
- Mass Spectrometry (HRMS) : Validates molecular formula and purity.
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, as seen in structurally related benzodioxin derivatives .
- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?
SAR studies focus on:
- Substituent Effects : Modifying the butanamido chain length or replacing the benzodioxin moiety with electron-withdrawing groups (e.g., nitro) to enhance binding affinity. For example, analogs with fluorinated substituents show improved inhibition of α-glucosidase (IC50: 2.1–8.7 µM) .
- Bioisosteric Replacements : Swapping benzofuran with thiophene or pyridine rings to improve metabolic stability. Assays such as surface plasmon resonance (SPR) or fluorescence polarization quantify target engagement .
Q. How should researchers address contradictory bioactivity data across different assays?
Contradictions often arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO tolerance limits). Standardize protocols using guidelines from Environmental Analytical Chemistry projects .
- Impurity Profiles : Trace byproducts (e.g., unreacted intermediates) may interfere. Employ HPLC-PDA/MS for purity validation (>95%) and dose-response curve normalization .
- Cell Line Variability : Use isogenic cell lines and validate findings in 3D spheroid models to reduce microenvironmental bias .
Q. What experimental strategies are recommended for identifying biological targets of this compound?
- In Silico Screening : Molecular docking against targets like COX-2 or EGFR kinase , leveraging crystal structures from PubChem .
- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Transcriptomics : RNA-seq analysis of treated cells to map pathway enrichment (e.g., NF-κB or MAPK signaling) .
Q. How do environmental factors influence the stability of this compound during storage?
- Thermal Stability : Degradation occurs above 40°C; store at –20°C under inert atmosphere (argon). Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Light Sensitivity : Benzodioxin derivatives are prone to photodegradation. Use amber vials and validate stability via UV-Vis spectroscopy (λmax shifts indicate decomposition) .
Q. What methodologies are used to assess the environmental impact of this compound?
- Biodegradation Studies : Incubate with soil microbiota and quantify residual compound via GC-MS .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC50) and chronic effects in zebrafish embryos .
- Computational Modeling : Predict environmental fate using EPI Suite software to estimate bioaccumulation and persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
